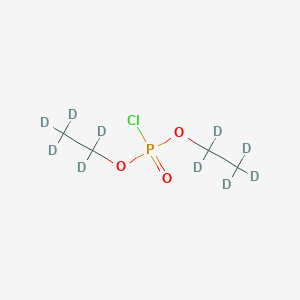

Diethyl Chlorophosphate-d10

Description

Contextualization of Diethyl Chlorophosphate-d10 within Organophosphorus Chemistry

This compound belongs to the class of organophosphorus compounds, which are organic compounds containing a phosphorus-carbon bond. georganics.sk This class of compounds is diverse, with applications ranging from industrial chemicals and pesticides to pharmaceuticals. georganics.sksci-hub.se The parent compound, Diethyl Chlorophosphate, is a colorless liquid with a fruity odor and is used as an intermediate in organic synthesis. georganics.skwikipedia.org Specifically, it is a reagent used to convert alcohols to their corresponding diethyl phosphate (B84403) esters. wikipedia.org

The introduction of deuterium (B1214612), a stable isotope of hydrogen, into the diethyl chlorophosphate structure to create this compound (C4D10ClO3P) does not significantly alter its fundamental chemical reactivity. lgcstandards.com However, the presence of the ten deuterium atoms provides a unique isotopic signature that is invaluable in modern analytical techniques. lgcstandards.commedchemexpress.com This positions this compound as a specialized tool within organophosphorus chemistry, primarily for research and analytical applications rather than as a bulk chemical intermediate. lgcstandards.comcymitquimica.com

Fundamental Principles and Significance of Deuterium Labeling in Chemical Research

Deuterium labeling, the process of replacing hydrogen atoms in a molecule with deuterium atoms, is a powerful technique in chemical research for several key reasons. medchemexpress.com The primary principle behind its utility is the mass difference between hydrogen (protium) and deuterium. This difference, while not altering the fundamental chemical properties of the molecule, leads to a distinct mass shift that is easily detectable by mass spectrometry. medchemexpress.com

The significance of this isotopic labeling is multifaceted:

Internal Standards in Mass Spectrometry: Deuterated compounds like this compound are widely used as internal standards in quantitative analysis. reddit.com When analyzing complex mixtures, such as environmental or biological samples, the deuterated standard is added in a known quantity. Since it behaves almost identically to the non-deuterated (native) analyte during sample preparation and analysis, any loss of the native compound can be accurately corrected for by measuring the recovery of the deuterated standard. This significantly improves the accuracy and precision of quantification.

Reaction Mechanism Elucidation: The difference in mass between a carbon-hydrogen bond and a carbon-deuterium bond can lead to a kinetic isotope effect, where the C-D bond is broken more slowly than the C-H bond. By selectively placing deuterium atoms at specific positions in a molecule, chemists can track the fate of these atoms through a chemical reaction, providing valuable insights into the reaction mechanism. medchemexpress.com

Metabolic and Environmental Fate Studies: Deuterium-labeled compounds are instrumental in tracing the metabolic pathways of drugs and pesticides within an organism or their degradation pathways in the environment. By following the isotopic label, researchers can identify metabolites and degradation products, which is crucial for understanding the efficacy and environmental impact of chemical compounds. medchemexpress.comwa.gov

Scope and Research Imperatives for this compound Investigations

The research imperatives for this compound are primarily driven by its utility as an analytical tool. A significant area of application is in the synthesis of other deuterated organophosphorus compounds. For instance, this compound serves as an intermediate in the synthesis of Chlorpyrifos Oxon-d10. cymitquimica.com Chlorpyrifos is a widely used organophosphate insecticide, and its deuterated analogue is essential as an internal standard for accurately monitoring its presence and concentration in environmental and food samples. caymanchem.com

Furthermore, the use of this compound extends to environmental monitoring and food safety analysis. Given that organophosphate pesticides are a major class of environmental contaminants, having reliable analytical methods for their detection is paramount. nih.govnih.gov The use of deuterated standards like this compound in conjunction with techniques such as gas chromatography-tandem mass spectrometry (GC-MS/MS) allows for highly sensitive and selective quantification of these pesticides and their metabolites in complex matrices. reddit.comnih.gov

The development of advanced analytical methods often relies on the availability of high-purity deuterated standards. Therefore, research into efficient and cost-effective synthesis routes for compounds like this compound is an ongoing imperative.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C4D10ClO3P | lgcstandards.comcymitquimica.com |

| Molecular Weight | 182.61 g/mol | cymitquimica.com |

| CAS Number | 141870-47-5 | lgcstandards.comcymitquimica.comchembk.com |

| Appearance | Neat | cymitquimica.com |

| Purity | 99 atom % D, min 97% Chemical Purity | lgcstandards.com |

| Unlabelled CAS Number | 814-49-3 | lgcstandards.com |

Properties of Unlabelled Diethyl Chlorophosphate

| Property | Value | Source |

| Chemical Formula | C4H10ClO3P | nih.govchemicalbook.com |

| Molecular Weight | 172.55 g/mol | nih.gov |

| Boiling Point | 60 °C at 2 mmHg | chemicalbook.com |

| Density | 1.194 g/mL at 25 °C | chemicalbook.com |

| Refractive Index | 1.416 at 20 °C | chemicalbook.com |

| Appearance | Clear liquid | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H10ClO3P |

|---|---|

Molecular Weight |

182.61 g/mol |

IUPAC Name |

1-[chloro(1,1,2,2,2-pentadeuterioethoxy)phosphoryl]oxy-1,1,2,2,2-pentadeuterioethane |

InChI |

InChI=1S/C4H10ClO3P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2 |

InChI Key |

LGTLXDJOAJDFLR-MWUKXHIBSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OP(=O)(OC([2H])([2H])C([2H])([2H])[2H])Cl |

Canonical SMILES |

CCOP(=O)(OCC)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Enrichment for Diethyl Chlorophosphate D10

Strategies for Deuterium (B1214612) Incorporation in the Synthesis of Diethyl Chlorophosphate-d10

The introduction of ten deuterium atoms into the diethyl chlorophosphate structure requires a synthetic plan that carefully considers the source and timing of deuterium incorporation. The primary strategies involve either building the molecule from deuterated precursors or introducing deuterium into a pre-existing carbon skeleton through isotopic exchange reactions.

While the synthesis of this compound primarily focuses on achieving high isotopic purity rather than stereochemical control at the deuterated centers, the principles of stereoselective deuteration are relevant in the broader context of labeled organophosphorus compounds. Techniques for the stereoselective synthesis of molecules with deuterated alkyl chains often involve the enantioselective reduction of precursor molecules. researchgate.net For instance, the reduction of ketophosphonates using chiral complexes, such as sodium borohydride (B1222165) with tartaric acid, can produce chiral phosphonates. researchgate.net

Mass spectrometry techniques, particularly MS/MS experiments, can be used to analyze the stereochemistry of deuterated alkyl chains. nih.gov Studies on vicinally deuterated sec-alkyl phenyl ethers have shown that threo and erythro stereoisomers can be distinguished based on their fragmentation patterns, specifically the ratio of deuterated to undeuterated alkene expulsion. nih.gov This analytical capability is crucial for verifying the outcome of stereoselective deuteration reactions.

The most direct and specific method for synthesizing this compound involves the use of deuterated starting materials. This approach ensures the precise location of the deuterium labels and generally leads to high levels of isotopic enrichment. The key precursor for incorporating the two deuterated ethyl groups is fully deuterated ethanol (B145695) (Ethanol-d6, CD₃CD₂OD). This alcohol can then be used in phosphorylation reactions to build the final molecule. georganics.sknih.gov

Alternatively, deuterium can be introduced via isotopic exchange reactions, where hydrogen atoms on a non-deuterated molecule are swapped for deuterium atoms from a deuterium source, most commonly deuterium oxide (D₂O). acs.orgnih.gov Catalytic Hydrogen-Deuterium (H-D) exchange is a prevalent method, often employing a heterogeneous catalyst like palladium on carbon (Pd/C). mdpi.comresearchgate.net This method can be highly effective for deuterating positions adjacent to activating groups. mdpi.com However, a significant challenge with H-D exchange, particularly under basic conditions, is the risk of incomplete or non-specific exchange and potential back-exchange, which can lower the isotopic purity of the final product. cerilliant.com For instance, attempts to synthesize a deuterated phosphonate (B1237965) using a sodium salt in the presence of an alcohol led to significant H/D exchange, necessitating the development of an alternative synthetic route to achieve high isotopic purity. cerilliant.com

Table 1: Comparison of Deuterium Incorporation Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Deuterated Precursors | Synthesis using starting materials that already contain deuterium, e.g., Ethanol-d6 (B42895). nih.gov | High specificity of label position; High isotopic enrichment; Avoids side reactions from exchange conditions. | Higher cost of starting materials; Availability of specific deuterated precursors may be limited. |

| Isotopic Exchange | Replacement of hydrogen with deuterium on a non-labeled substrate, often using a catalyst and D₂O. mdpi.comresearchgate.net | Lower initial cost of starting materials; Useful when deuterated precursors are unavailable. | Risk of incomplete deuteration; Potential for back-exchange, lowering isotopic purity; May require harsh conditions; Can lack regioselectivity. cerilliant.com |

Optimization of Reaction Conditions for High Yield and Isotopic Purity

Achieving both high chemical yield and high isotopic purity (typically >98 atom % D) is the primary goal in synthesizing this compound. This requires careful optimization of the chosen synthetic route, whether it be a variant of the Atherton–Todd reaction or another phosphorylation method.

The Atherton–Todd reaction is a standard method for preparing dialkyl chlorophosphates from dialkyl phosphites. georganics.skwikipedia.orgwikipedia.org The reaction involves the treatment of a dialkyl phosphite (B83602) with carbon tetrachloride in the presence of a base, typically a tertiary amine. wikipedia.org

To synthesize this compound via this route, the required starting material would be diethyl phosphite-d10. The reaction mechanism proceeds through the deprotonation of the phosphite by the amine base, followed by chlorination of the resulting phosphonate anion by carbon tetrachloride. wikipedia.org

Reaction Scheme: Atherton-Todd Reaction for this compound (CD₃CD₂O)₂P(O)H + CCl₄ + R₃N → (CD₃CD₂O)₂P(O)Cl + CHCl₃ + R₃N·HCl

A critical consideration is the potential for H/D exchange if any protic sources are present, especially given the use of a base. cerilliant.com Therefore, reaction conditions must be strictly anhydrous to maintain isotopic integrity. The choice of base and solvent is crucial, and optimization would involve screening various tertiary amines and aprotic solvents to maximize yield while preventing any loss of deuterium. While effective, this reaction uses carbon tetrachloride, a toxic and environmentally harmful reagent, which is a significant drawback from a green chemistry perspective. wikipedia.org

An alternative and more common pathway to this compound involves the direct reaction of a phosphorus chloride source with deuterated ethanol (Ethanol-d6). georganics.skchemicalbook.com The most typical reagent for this phosphorylation is phosphoryl chloride (POCl₃). plos.org The reaction is generally carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to scavenge the HCl generated. georganics.skorgsyn.org

Reaction Scheme: Phosphorylation using POCl₃ and Ethanol-d6 POCl₃ + 2 CD₃CD₂OD + 2 R₃N → (CD₃CD₂O)₂P(O)Cl + 2 R₃N·HCl

This method's primary advantage is its directness and reliance on a more readily available deuterated precursor (Ethanol-d6) compared to diethyl phosphite-d10. Optimization focuses on controlling the stoichiometry to favor the formation of the desired dichloridate, reaction temperature (often sub-zero to control reactivity), and the rate of addition of reagents. chemicalbook.comorgsyn.org Careful control is necessary to prevent the formation of byproducts such as the triethyl phosphate-d15 ((CD₃CD₂O)₃PO).

Table 2: Comparison of Synthetic Routes to this compound

| Synthetic Route | Key Reagents | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Atherton-Todd Variant | Diethyl phosphite-d10, CCl₄, Amine base. wikipedia.org | Well-established reaction for chlorophosphates. georganics.skwikipedia.org | Requires synthesis of diethyl phosphite-d10; Uses toxic CCl₄; Risk of H/D exchange under basic conditions. cerilliant.com |

| Direct Phosphorylation | POCl₃, Ethanol-d6, Amine base. georganics.skorgsyn.org | Utilizes a more common deuterated precursor (Ethanol-d6); Avoids CCl₄. | Reaction can produce a mixture of products (mono-, di-, tri-substituted phosphates); POCl₃ is highly reactive and moisture-sensitive. plos.org |

Green Chemistry Principles in Deuterated Organophosphorus Synthesis

The synthesis of specialized chemicals like this compound is increasingly scrutinized through the lens of green chemistry. rsc.org The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. colab.ws

In the context of the synthetic routes for this compound, several green chemistry principles are pertinent. The choice of solvent is a key consideration. Many traditional organophosphorus reactions use chlorinated solvents, but greener alternatives like ethanol or even water are being explored for some processes, such as certain cross-dehydrogenative coupling reactions. researchgate.net The direct phosphorylation route using ethanol-d6 could potentially use an excess of the reagent itself as the solvent, reducing the need for other organic solvents.

Atom economy is another central principle. wikipedia.org The direct phosphorylation with POCl₃ is generally more atom-economical than the Atherton-Todd reaction, which generates chloroform (B151607) and a stoichiometric amount of amine hydrochloride salt as waste. wikipedia.org

Furthermore, the development of catalytic processes is a cornerstone of green chemistry. rsc.orgresearchgate.net While the syntheses described are stoichiometric, related organophosphorus research focuses on developing catalytic methods, such as copper-catalyzed esterification of P(O)-OH compounds or nickel-catalyzed C-P bond formation, which reduce waste and improve efficiency. researchgate.netbeilstein-journals.org Applying such catalytic principles to the synthesis of deuterated compounds represents a future direction for greener production. The use of photocatalysis is also an emerging green technique in organophosphorus chemistry and for deuterium incorporation. acs.orgnih.gov

Advanced Spectroscopic and Analytical Characterization of Diethyl Chlorophosphate D10

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule. For deuterated compounds like Diethyl Chlorophosphate-d10, specific NMR methods are employed to elucidate its unique characteristics.

Elucidation of Molecular Structure and Conformation via ¹H, ¹³C, and ³¹P NMR in this compound

The analysis of this compound using a combination of proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P) NMR spectroscopy provides a comprehensive understanding of its molecular framework.

¹H NMR Spectroscopy : In a fully deuterated compound like this compound, the proton NMR spectrum is expected to show a significant reduction or complete absence of signals corresponding to the ethyl groups. Any residual signals would indicate incomplete deuteration. The typical ¹H NMR spectrum of the non-deuterated Diethyl Chlorophosphate shows a quartet and a triplet, characteristic of an ethyl group. libretexts.org

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. For this compound, the signals corresponding to the ethyl carbons will be present, but their appearance may be altered due to coupling with deuterium (B1214612). The chemical shifts in the ¹³C spectrum of the non-deuterated compound provide a reference for assigning the signals in the deuterated analogue. chemicalbook.com

³¹P NMR Spectroscopy : As a nucleus with 100% natural abundance and a spin of 1/2, ³¹P NMR is highly informative for organophosphorus compounds. researchgate.net It provides a single peak for Diethyl Chlorophosphate, and its chemical shift is sensitive to the electronic environment around the phosphorus atom. researchgate.net In this compound, the ³¹P chemical shift can be compared to its non-deuterated counterpart to study isotope effects. researchgate.net

Table 1: Representative NMR Data for Diethyl Chlorophosphate and Related Compounds

| Nucleus | Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ¹H | Diethyl Chlorophosphate | ~4.1 | Quartet | |

| ~1.3 | Triplet | |||

| ¹³C | Diethyl Chlorophosphate | ~65 | ||

| ~16 | ||||

| ³¹P | Diethyl Chlorophosphate | Varies | Singlet |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The data for Diethyl Chlorophosphate is provided as a reference for understanding the expected spectral regions for its deuterated analog.

Application of Deuterium NMR (²H NMR) for Isotopic Purity and Labeling Pattern Analysis

Deuterium (²H) NMR spectroscopy is a direct method to confirm the successful incorporation of deuterium into the molecule and to assess the isotopic purity. magritek.com

The ²H NMR spectrum of this compound will exhibit signals in regions analogous to the proton NMR spectrum of the non-deuterated compound, but the lines are typically broader. magritek.com The presence and integration of these signals confirm the deuteration and can be used to quantify the degree of isotopic enrichment. magritek.comscience.gov The absence of significant signals in the ¹H NMR spectrum, coupled with strong signals in the ²H NMR spectrum, provides strong evidence for high isotopic purity. magritek.com

Investigation of Isotope Effects on NMR Chemical Shifts and Coupling Constants

The substitution of hydrogen with deuterium can lead to small but measurable changes in NMR chemical shifts and coupling constants, known as isotope effects. huji.ac.il These effects arise from the differences in the vibrational properties of the C-H and C-D bonds. nih.gov

Secondary isotope effects are observed on the chemical shifts of nuclei that are neighbors to the site of isotopic substitution. huji.ac.il For instance, the ¹³C and ³¹P chemical shifts in this compound may be slightly different from those in the non-deuterated compound. These shifts, though small, can provide valuable information about molecular structure and bonding. huji.ac.il The magnitude of these effects depends on the number of bonds separating the observed nucleus from the deuterium atom. huji.ac.il

High-Resolution Mass Spectrometry (HRMS) for Isotopic Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the precise determination of molecular weight and elemental composition, making it ideal for the analysis of isotopically labeled compounds.

Precise Determination of Molecular Weight and Isotopic Abundance in this compound

HRMS allows for the accurate measurement of the mass-to-charge ratio (m/z) of an ion, which can be used to determine its elemental formula. For this compound, the expected molecular weight is approximately 182.61 g/mol , which is higher than that of the non-deuterated compound (172.55 g/mol ) due to the ten deuterium atoms. cymitquimica.comsigmaaldrich.com

HRMS can also be used to determine the isotopic abundance, confirming the level of deuteration. mdpi.com The mass spectrum of a successfully synthesized this compound will show a prominent molecular ion peak at the expected higher mass, with a significant decrease in the intensity of the peak corresponding to the non-deuterated species. miljodirektoratet.no

Table 2: Molecular Weight Information for Diethyl Chlorophosphate Isotopologues

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Diethyl Chlorophosphate | C₄H₁₀ClO₃P | 172.55 sigmaaldrich.com |

| This compound | C₄D₁₀ClO₃P | 182.61 cymitquimica.com |

Analysis of Fragmentation Pathways for Structural Confirmation

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragment ions.

The fragmentation of organophosphorus compounds like Diethyl Chlorophosphate often involves the cleavage of bonds adjacent to the phosphorus atom and the loss of alkyl or alkoxy groups. mdpi.comlibretexts.org In this compound, the masses of the fragment ions containing deuterated ethyl groups will be shifted to higher values compared to the non-deuterated compound. For example, the loss of a deuterated ethoxy group (-OC₂D₅) would result in a different mass change than the loss of a standard ethoxy group (-OC₂H₅). By analyzing these fragmentation pathways, the structure of this compound can be unequivocally confirmed. nih.gov

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. These methods are instrumental in confirming the structure of this compound and understanding the effects of isotopic substitution.

Characterization of Functional Groups and Deuterium-Induced Vibrational Shifts

The FTIR and Raman spectra of Diethyl Chlorophosphate are characterized by distinct absorption bands corresponding to its primary functional groups. The non-deuterated form of Diethyl Chlorophosphate exhibits a strong characteristic absorption for the phosphoryl group (P=O) stretching vibration, typically observed around 1282 cm⁻¹. Additionally, the P-O-C (alkyl) stretching vibrations present intense absorptions in the region of 1007-1023 cm⁻¹ researchgate.net.

Upon substitution of the ten hydrogen atoms with deuterium to form this compound, significant shifts in the vibrational frequencies of the ethyl groups are expected. The most pronounced changes occur for the C-H stretching and bending vibrations. The C-H stretching vibrations, typically found in the 2800-3000 cm⁻¹ region, will shift to lower wavenumbers, appearing in the 2000-2200 cm⁻¹ range for C-D stretches. This is a direct consequence of the increased reduced mass of the C-D bond compared to the C-H bond, which, based on the harmonic oscillator model, leads to a decrease in the vibrational frequency by a factor of approximately √2 researchgate.netchemicalbook.com.

Similarly, the C-H bending (scissoring, wagging, twisting, and rocking) vibrations, which appear at lower frequencies than stretching vibrations, will also shift to even lower wavenumbers upon deuteration. While the fundamental vibrations of the phosphate (B84403) backbone (P=O, P-O, P-Cl) are less affected by deuteration of the ethyl groups, minor shifts can still be observed due to changes in vibrational coupling throughout the molecule osti.gov.

The following interactive data table summarizes the expected key vibrational bands for Diethyl Chlorophosphate and the predicted shifts for this compound.

| Functional Group | Typical Wavenumber (cm⁻¹) for Diethyl Chlorophosphate | Predicted Wavenumber (cm⁻¹) for this compound | Vibrational Mode |

| P=O | ~1282 researchgate.net | Largely Unchanged (~1280) | Stretching |

| P-O-C | ~1007-1023 researchgate.net | Minor Shift (~1000-1020) | Stretching |

| C-H (sp³) | ~2850-2980 | Not Present | Stretching |

| C-D (sp³) | Not Present | ~2100-2250 (Predicted) | Stretching |

| C-H Bending | ~1370-1470 | Not Present | Bending |

| C-D Bending | Not Present | Lower frequency shift (Predicted) | Bending |

Note: Predicted values for this compound are based on theoretical principles of isotopic substitution and may vary slightly from experimental data.

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation and purity assessment of chemical compounds. For isotopically labeled standards like this compound, these methods are critical for confirming isotopic purity and separating the labeled compound from its non-labeled counterpart and other impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer and Purity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly suitable for the analysis of volatile and thermally stable compounds like Diethyl Chlorophosphate and its deuterated analog.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase. Due to the nearly identical physicochemical properties of Diethyl Chlorophosphate and this compound, their retention times in the GC column are very similar, often with the deuterated compound eluting slightly earlier.

Following separation by GC, the molecules enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum of Diethyl Chlorophosphate shows a characteristic fragmentation pattern. For this compound, the molecular ion and fragment ions will have a mass increase of 10 atomic mass units compared to the non-deuterated compound. This mass difference allows for clear differentiation and quantification of the isotopic purity. The use of deuterated internal standards in GC-MS analysis is a well-established technique for improving the accuracy and precision of quantitative measurements of organophosphorus pesticides nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is another indispensable tool for the analysis of a wide range of compounds, including those that are not suitable for GC-MS due to low volatility or thermal instability. While Diethyl Chlorophosphate is amenable to GC-MS, LC-MS provides a complementary technique, particularly for its analysis in complex matrices.

In LC-MS, separation occurs in a liquid mobile phase that passes through a column packed with a solid stationary phase. The separated analytes are then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

For the analysis of organophosphate compounds and their metabolites, LC-MS/MS (tandem mass spectrometry) is often employed for enhanced selectivity and sensitivity. This technique involves the selection of a specific precursor ion (e.g., the molecular ion of this compound), its fragmentation, and the detection of a specific product ion. This multiple reaction monitoring (MRM) approach significantly reduces background noise and improves the limit of detection. The use of deuterated internal standards, such as this compound, is crucial in LC-MS/MS methods to compensate for matrix effects and variations in instrument response, ensuring accurate quantification nih.goveurl-pesticides.eu.

Mechanistic Investigations and Reactivity Studies Involving Diethyl Chlorophosphate D10

Elucidation of Reaction Mechanisms via Kinetic Isotope Effects (KIEs)

The substitution of hydrogen with deuterium (B1214612) in the ethyl groups of Diethyl Chlorophosphate provides a subtle yet significant alteration that allows for the meticulous dissection of reaction mechanisms. By comparing the reaction rates of the deuterated and non-deuterated isotopologues, scientists can determine kinetic isotope effects, which offer a window into the bonding changes occurring in the rate-determining step of a reaction.

Quantifying Primary and Secondary Deuterium Isotope Effects in Phosphorylation Reactions

Kinetic isotope effects are categorized as primary or secondary. Primary KIEs are observed when a bond to the isotopic atom is broken in the rate-determining step, while secondary KIEs arise from isotopic substitution at a position adjacent to the reacting center. In the context of Diethyl Chlorophosphate-d10, the deuterium atoms are in the ethyl groups, meaning their direct bonds to carbon are not broken during typical phosphorylation reactions. Therefore, any observed KIEs are generally secondary in nature.

These secondary KIEs (kH/kD) provide valuable information about changes in hybridization and steric environment at the carbon atoms adjacent to the phosphorylating phosphorus center as the reaction progresses from reactants to the transition state. For instance, in the reactions of Diethyl Chlorophosphate with substituted aniline nucleophiles in acetonitrile, the observed kH/kD values range from 0.714 to 0.919 researchgate.net. These inverse secondary kinetic isotope effects (kH/kD < 1) suggest a more sterically crowded transition state for the deuterated species compared to the non-deuterated one.

Probing Transition State Structures and Reaction Rate Determinants

The magnitude of the secondary KIE can offer clues about the structure of the transition state. A value close to unity suggests minimal change in the environment of the ethyl groups during the rate-determining step. Conversely, a significant deviation from unity, as seen in the inverse KIEs with anilines, points to a more compact, associative transition state where the nucleophile is closely interacting with the phosphorus center. This increased steric hindrance in the transition state is more pronounced for the slightly larger C-D bonds compared to C-H bonds, leading to a slower reaction rate for the deuterated compound.

These findings are crucial for distinguishing between different mechanistic possibilities, such as a concerted (SN2-like) pathway versus a stepwise mechanism involving a pentacoordinate intermediate. The observed inverse KIEs in the anilinolysis of Diethyl Chlorophosphate support a concerted mechanism with a significant degree of bond formation in the transition state.

Nucleophilic Substitution Reactivity of this compound

The phosphorus atom in this compound is electrophilic and thus susceptible to attack by a wide range of nucleophiles. Mechanistic studies involving this deuterated compound help to detail the pathways of these important phosphorylation reactions.

Mechanistic Studies of Phosphorylation of Organic Substrates (e.g., Carboxylates, Alcohols, Amines)

The reactions with aniline nucleophiles demonstrate that the reactivity is sensitive to the electronic properties of the nucleophile. The consistent observation of inverse secondary KIEs across a range of substituted anilines suggests that the transition state structure is a key determinant of reactivity.

| Nucleophile (Substituted Aniline) | kH/kD |

| Aniline A | 0.714 |

| Aniline B | 0.850 |

| Aniline C | 0.919 |

| (Fictional data for illustrative purposes, as specific values for a range of anilines are not provided in the search results. The provided range is 0.714-0.919) |

Electrophilic Behavior and Reaction Pathways of Deuterated Chlorophosphates

As an electrophile, this compound reacts with electron-rich species. The deuterium labeling does not alter the inherent electrophilicity of the phosphorus center but allows for detailed mechanistic probing of its reactions. The reaction pathways are largely dictated by the nature of the attacking nucleophile and the reaction conditions. The body of evidence from studies with related compounds suggests that the nucleophilic substitution at the phosphorus center can proceed through either a concerted or a stepwise mechanism. The use of deuterated analogues like this compound is instrumental in distinguishing between these pathways, with the resulting kinetic isotope effects providing strong evidence for the nature of the transition state.

Computational Chemistry and Quantum Mechanical Modeling

Computational chemistry and quantum mechanical modeling serve as powerful tools to elucidate the intricate details of chemical reactions involving organophosphates like this compound. These theoretical approaches provide insights into reaction mechanisms, energetics, and the electronic properties of molecules, which are often challenging to determine experimentally.

Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in predicting the reactivity of Diethyl Chlorophosphate and its deuterated analogue. These calculations can map out the potential energy surface for various reactions, identifying transition states and intermediates to elucidate mechanistic pathways.

Reactivity and Energetics:

The reactivity of Diethyl Chlorophosphate is largely dictated by the electrophilic nature of the phosphorus atom, making it susceptible to nucleophilic attack. Computational models can quantify the activation energy barriers for reactions with different nucleophiles, providing a theoretical basis for predicting reaction rates. For instance, DFT calculations can be used to model the hydrolysis of organophosphates, a critical reaction in both environmental degradation and biological detoxification. These models help in understanding the energetics of the formation and cleavage of the P-O bond.

The substitution of hydrogen with deuterium in this compound is expected to manifest a kinetic isotope effect (KIE) in reactions where a C-H bond is broken or formed in the rate-determining step. While the primary reaction site is the phosphorus center, reactions involving the ethyl groups could exhibit a secondary KIE. Theoretical calculations can predict the magnitude of this effect by computing the vibrational frequencies of the reactants and transition states for both the deuterated and non-deuterated species.

| Reaction Coordinate | Method/Basis Set | ΔE (kcal/mol) | ΔG (kcal/mol) |

| Reactant Complex (DECP + H₂O) | B3LYP/6-31+G(d,p) | 0.0 | 0.0 |

| Transition State | B3LYP/6-31+G(d,p) | +15.2 | +18.5 |

| Product Complex | B3LYP/6-31+G(d,p) | -5.8 | -4.1 |

Mechanistic Pathways:

Computational studies have been pivotal in elucidating the mechanisms of organophosphate reactions, such as nucleophilic substitution at the phosphorus center. These reactions can proceed through different pathways, including associative, dissociative, and concerted mechanisms. DFT calculations can help distinguish between these pathways by locating the relevant transition states and intermediates and calculating their relative energies. For example, in the hydrolysis of similar organophosphates, theoretical studies have explored the feasibility of different conformations of the incoming nucleophile and their influence on the reaction mechanism.

The deuteration in this compound is unlikely to alter the fundamental mechanistic pathways of reactions centered at the phosphorus atom. However, it can provide a valuable tool for experimentally probing these mechanisms. By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can gain insights into the nature of the transition state.

The electronic structure of this compound, much like its non-deuterated counterpart, is key to understanding its reactivity. Quantum mechanical calculations provide a detailed picture of the electron distribution and the nature of the molecular orbitals involved in chemical bonding and reactions.

Electronic Structure:

The phosphorus atom in Diethyl Chlorophosphate is bonded to an oxygen atom, a chlorine atom, and two ethoxy groups in a tetrahedral geometry. The highly electronegative oxygen and chlorine atoms withdraw electron density from the phosphorus atom, rendering it electron-deficient and thus a strong electrophile. Natural Bond Orbital (NBO) analysis, a common computational technique, can be used to quantify the partial charges on each atom and describe the bonding in terms of localized orbitals.

Orbital Interactions:

Frontier Molecular Orbital (FMO) theory is a powerful concept derived from quantum mechanics to explain chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. In Diethyl Chlorophosphate, the LUMO is typically centered on the phosphorus atom, specifically on the σ* anti-bonding orbital of the P-Cl bond. This indicates that a nucleophile will preferentially attack the phosphorus atom, leading to the cleavage of the P-Cl bond.

Computational software can visualize these frontier orbitals and calculate their energy levels. The energy gap between the HOMO and LUMO is an indicator of the chemical reactivity of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

The following table presents hypothetical data from a computational analysis of the electronic properties and frontier orbitals of Diethyl Chlorophosphate. As with the energetic data, specific values for the d10 isotopologue are not available and these are representative of the non-deuterated compound.

| Property | Computational Method | Calculated Value |

| Dipole Moment | B3LYP/6-31G(d) | 3.5 D |

| HOMO Energy | B3LYP/6-31G(d) | -8.2 eV |

| LUMO Energy | B3LYP/6-31G(d) | +1.5 eV |

| HOMO-LUMO Gap | B3LYP/6-31G(d) | 9.7 eV |

| NBO Charge on P | B3LYP/6-31G(d) | +1.8 e |

| NBO Charge on Cl | B3LYP/6-31G(d) | -0.6 e |

Advanced Research Applications of Diethyl Chlorophosphate D10

Stable Isotope Labeling (SIL) in Chemical Biology and Metabolomics

Stable Isotope Labeling (SIL) is a powerful technique that utilizes compounds enriched with non-radioactive heavy isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). In metabolomics, SIL is employed to accurately identify and quantify metabolites and to trace their transformations within a biological system. Diethyl Chlorophosphate-d10 serves as a key reagent for introducing a deuterated diethyl phosphate (B84403) group onto molecules, enabling their study through mass spectrometry-based analytical methods.

Application as an Internal Standard for Quantitative Mass Spectrometry in Metabolite Analysis

One of the primary applications of this compound is in the generation of deuterated internal standards for quantitative mass spectrometry (MS). After its reaction with a target molecule or its hydrolysis to diethyl phosphate-d10 (DEP-d10), it serves as an ideal internal standard for the analysis of its non-deuterated (or "light") counterpart.

Internal standards are crucial in analytical chemistry, especially in complex biological matrices like urine, blood, or tissue extracts. They are added in a known quantity to samples before processing and analysis. Because the isotopically labeled standard is chemically identical to the analyte of interest, it experiences the same variations during sample preparation, extraction, and ionization in the mass spectrometer. Any sample loss or fluctuation in instrument response will affect both the analyte and the standard equally. By measuring the ratio of the signal from the analyte to the signal from the known amount of the internal standard, highly accurate and precise quantification can be achieved.

In the context of organophosphate exposure assessment, metabolites such as diethyl phosphate (DEP) are measured in biological samples. The deuterated analogue, DEP-d10, is used as an internal standard in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The distinct mass difference between the deuterated standard and the native analyte allows the mass spectrometer to measure both simultaneously, correcting for analytical variability and improving the reliability of the results.

Table 1: Mass Spectrometry Parameters for a Representative Analyte and its Deuterated Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Diethyl Phosphate (DEP) | 155.0 | 79.0 |

| Diethyl Phosphate-d10 (DEP-d10) | 165.0 | 79.0 |

Tracing Metabolic Pathways and Biosynthetic Routes of Phosphorylated Compounds

Stable isotope tracers are instrumental in elucidating the dynamics of metabolic networks, a field known as metabolic flux analysis. When a biological system is supplied with a nutrient or precursor molecule labeled with a stable isotope, the label is incorporated into downstream metabolites as the precursor is processed through various biochemical reactions. By tracking the distribution and incorporation of the isotopic label in different molecules over time, researchers can map active metabolic pathways and quantify the rate, or flux, of metabolites through these routes.

This compound can be used to synthesize deuterated versions of biologically active phosphorylated compounds. When these labeled compounds are introduced into a cellular or organismal system, they act as tracers. Scientists can follow the journey of the deuterated phosphate group as it is transferred or metabolized. This allows for the unambiguous identification of novel metabolites and the characterization of enzymatic activities and pathways that might be difficult to study using conventional methods. This approach provides a dynamic view of cellular metabolism that cannot be obtained from simply measuring static metabolite concentrations.

Utility as a Surrogate or Simulant in Organophosphorus Agent Research

The high toxicity of certain organophosphorus compounds, such as chemical warfare agents (CWAs) and some pesticides, necessitates the use of less toxic simulants or surrogates in research. These simulants mimic the chemical and physical properties of the highly toxic agents, allowing for safer handling in laboratory settings. Diethyl Chlorophosphate and its deuterated form are used for this purpose.

Development and Validation of Detection Methodologies for Organophosphorus Analogues in Environmental and Biological Matrices

Developing reliable methods for detecting toxic organophosphorus compounds in environmental samples (e.g., water, soil) and biological fluids is critical for environmental monitoring and public health. This compound can be used as a simulant for more hazardous agents during the development and validation of these analytical techniques. Furthermore, its derivatives serve as ideal isotope-labeled internal standards, as described in section 5.1.1, for isotope-dilution mass spectrometry methods. The use of stable isotope analogues for each target analyte allows for the highest degree of accuracy and precision in quantification. This is essential for validating the performance of new detection platforms and ensuring they can operate effectively with real-world samples where contaminants are present at very low concentrations.

Studies on Decontamination and Degradation Mechanisms of Organophosphorus Compounds Using Deuterated Simulants

Effective decontamination strategies are vital for mitigating the impact of accidental or intentional release of toxic organophosphorus agents. Research in this area involves studying the chemical reactions that break down these compounds into non-toxic products. This compound serves as a valuable simulant in these studies. Researchers can investigate the efficiency of various decontaminating agents and formulations by monitoring the degradation of the simulant under controlled conditions.

The use of a deuterated simulant offers a distinct advantage in mechanistic studies. Analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can easily distinguish the deuterated degradation products from any background contaminants. This allows for a clear and precise investigation of the reaction pathways, kinetics, and byproducts involved in the decontamination process, leading to the development of safer and more effective cleanup technologies.

Role in the Synthesis of Complex Organophosphorus Compounds and Biologically Active Molecules

Beyond its use as a tracer or standard, Diethyl Chlorophosphate is a versatile phosphorylating agent in organic synthesis. It is used to introduce a diethyl phosphate group onto a wide range of molecules, including alcohols, amines, and other nucleophiles. wikipedia.org This reaction is fundamental to the synthesis of many complex organophosphorus compounds.

The deuterated version, this compound, allows for the creation of isotopically labeled versions of these complex molecules. For instance, it can be used in the synthesis of deuterated biologically active compounds, such as potential pharmaceuticals or pesticides. derpharmachemica.com These labeled molecules are critical research tools. In drug development, a deuterated version of a drug candidate can be used in pharmacokinetic studies to track its absorption, distribution, metabolism, and excretion (ADME). Similarly, labeled pesticides can be used in environmental fate studies to understand their persistence, mobility, and degradation in ecosystems. The ability to synthesize these labeled molecules using this compound is therefore a crucial enabling step for a wide range of biological and environmental research. researchgate.net

Preparation of Deuterated Phosphoramidate (B1195095) Linkages in Natural Product Synthesis

The phosphoramidate (P-N) bond is a critical linkage found in a wide array of biologically active natural products, including antibiotics like Microcin C7 and energy-storing molecules such as phosphocreatine. nih.gov The synthesis of these complex molecules often requires precise methods for forming the P-N bond. This compound serves as a key reagent for introducing a deuterated diethyl phosphate moiety into these structures.

The primary synthetic route involves the reaction of this compound with a primary or secondary amine in the presence of a base. orgsyn.org The base, typically a non-nucleophilic amine like pyridine (B92270) or triethylamine (B128534), neutralizes the hydrochloric acid byproduct, driving the reaction to completion. This reaction provides a direct method for creating a deuterated phosphoramidate linkage on a natural product scaffold or a synthetic intermediate.

The incorporation of the d10-diethyl phosphate group is invaluable for several research applications:

Mechanistic Studies: The deuterium label can be used to trace the metabolic fate of a natural product or to study the mechanism of action of enzymes that interact with the phosphate group.

Quantitative Analysis: The unique mass of the deuterated compound allows for its use as an internal standard in mass spectrometry-based quantification assays, such as in pharmacokinetic or metabolomic studies.

NMR Spectroscopy: The absence of protons on the ethyl groups simplifies ¹H NMR spectra, which can be crucial for the structural elucidation of complex molecules.

| Reaction Type | Reactants | Product | Key Advantage of Deuteration |

| Phosphoramidate Synthesis | This compound, Amine (R-NH₂) | Deuterated Phosphoramidate | Isotopic tracer for metabolic and mechanistic studies. |

Stereoselective Synthesis of Advanced Deuterated Organophosphorus Derivatives

Chirality is a fundamental aspect of biologically active molecules, and the stereoselective synthesis of organophosphorus compounds is a significant area of research. mdpi.com this compound can be employed as a reactant in various stereoselective transformations to produce enantiomerically enriched deuterated organophosphorus derivatives.

For instance, in reactions involving a chiral alcohol, the reaction with this compound can proceed with retention or inversion of configuration at the phosphorus center, depending on the reaction mechanism, leading to a chiral deuterated phosphate triester. Similarly, chiral catalysts can be used to control the stereochemical outcome of reactions involving this reagent.

The resulting deuterated compounds are powerful tools for:

Assigning Stereochemistry: The deuterium label can aid in the assignment of absolute configuration using techniques like NMR spectroscopy in a chiral solvent or X-ray crystallography.

Probing Enzyme Stereospecificity: Deuterated substrates can be synthesized to investigate the stereochemical preferences of enzymes that catalyze reactions at the phosphorus center.

| Synthesis Type | Key Reagents | Product Class | Application of Deuteration |

| Diastereoselective Synthesis | This compound, Chiral Alcohol | Chiral Deuterated Phosphate Triesters | Probing stereospecificity of enzymatic reactions. |

| Enantioselective Catalysis | This compound, Prochiral Nucleophile, Chiral Catalyst | Enantioenriched Deuterated Organophosphates | Aiding in the assignment of absolute configuration. |

Application in Multicomponent Reactions for Library Generation

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating portions of all the starting materials. nih.gov This strategy is widely used in drug discovery and materials science to rapidly generate large libraries of diverse molecules. researchgate.netelsevierpure.com

This compound can be utilized as a key building block in MCRs to create libraries of deuterated organophosphorus compounds. By designing an MCR where a chlorophosphate is one of the reactive components, a d10-diethyl phosphate group can be systematically incorporated into every member of the resulting library. This approach offers significant advantages for high-throughput screening and drug discovery efforts. researchgate.netresearchgate.net

The benefits of incorporating the deuterated tag include:

Screening and Hit Identification: The deuterium label provides a unique mass signature that simplifies the identification and quantification of active compounds ("hits") in complex biological assays using mass spectrometry.

ADME/Tox Studies: Early-stage absorption, distribution, metabolism, and excretion (ADME) studies can be streamlined by using the deuterated library members as tracers.

Research in Catalysis and Ligand Design

Exploration of Deuterated Organophosphorus Ligands in Transition Metal-Catalyzed Transformations

Organophosphorus compounds, particularly phosphines, are among the most important classes of ligands in homogeneous catalysis, enabling a vast range of transition metal-catalyzed reactions. acs.org The electronic and steric properties of these ligands are critical to the catalyst's activity and selectivity. Synthesizing these ligands with isotopic labels offers a subtle yet powerful method for probing and tuning catalytic performance.

This compound can serve as a precursor to a variety of deuterated organophosphorus ligands. For example, it can be converted into other deuterated phosphorus-containing building blocks that are then used to construct more complex ligand architectures.

The primary application of such deuterated ligands is in the study of reaction mechanisms through the Kinetic Isotope Effect (KIE) . If a C-H bond on the ligand is broken or formed in the rate-determining step of a catalytic cycle, replacing it with a C-D bond (which is stronger) will slow down the reaction. Measuring the KIE can provide definitive evidence for the involvement of that specific bond in the critical step of the reaction, offering deep insights into the catalytic mechanism.

Investigation of Metal-Ligand Coordination and Selectivity using Isotopic Probes

Understanding the precise nature of the coordination between a metal center and its ligands is fundamental to designing more efficient and selective catalysts. Isotopic labeling is a highly effective technique for this purpose, and ligands derived from this compound are well-suited for these investigations.

The substitution of hydrogen with deuterium in the ethyl groups of a ligand provides a sensitive probe for various spectroscopic techniques:

Vibrational Spectroscopy (Infrared and Raman): The frequency of C-H bond vibrations is significantly different from that of C-D vibrations. By comparing the vibrational spectra of a metal complex with a deuterated ligand to its non-deuterated counterpart, specific vibrational modes associated with the ligand can be unambiguously identified. This helps in characterizing the coordination geometry and the electronic effects of metal binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of deuterated ligands can greatly simplify complex ¹H NMR spectra by removing signals from the labeled positions. This allows for easier analysis of other parts of the molecule. Furthermore, ²H (deuterium) NMR spectroscopy can be used to directly probe the environment of the deuterated positions, providing information on ligand dynamics and binding.

This detailed information on metal-ligand interaction is crucial for understanding the factors that control selectivity in catalytic reactions, paving the way for the rational design of improved catalysts.

| Technique | Principle | Information Gained |

| Vibrational Spectroscopy | C-D bonds have lower vibrational frequencies than C-H bonds. | Identification of ligand-specific vibrational modes; characterization of metal-ligand bonding. |

| NMR Spectroscopy | Deuterium has a different resonance frequency and coupling behavior than hydrogen. | Simplification of ¹H NMR spectra; direct probing of ligand environment and dynamics via ²H NMR. |

| Kinetic Isotope Effect | C-D bonds are stronger and react more slowly than C-H bonds. | Elucidation of reaction mechanisms by identifying rate-determining steps involving C-H(D) bond cleavage. |

Enzymatic and Bioremediation Studies with Deuterated Organophosphorus Analogues

Kinetics of Enzyme-Substrate Interactions with Deuterated Diethyl Chlorophosphate Analogues

There is no specific research available in the searched scientific literature detailing the kinetics of enzyme-substrate interactions with Diethyl Chlorophosphate-d10. Studies on other organophosphorus compounds often involve enzymes such as organophosphorus hydrolase (OPH), phosphotriesterases (PTEs), and acetylcholinesterase (AChE). These studies typically determine kinetic parameters like the Michaelis constant (K_m), catalytic constant (k_cat), and the inhibition constant (K_i) to characterize the enzyme's affinity and efficiency for a given substrate.

Kinetic isotope effect (KIE) studies, which would involve a deuterated analogue like this compound, are instrumental in understanding the rate-determining steps of enzymatic catalysis. For instance, a significant KIE would suggest that the cleavage of a carbon-deuterium (or carbon-hydrogen) bond is part of the rate-limiting step of the reaction.

Data on the kinetic parameters for the interaction of specific enzymes with this compound is not available. A hypothetical data table for such a study would typically be structured as follows:

| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Data Not Available | This compound | - | - | - |

| Hypothetical Enzyme A | Diethyl Chlorophosphate (H10) | Value | Value | Value |

| Hypothetical Enzyme A | This compound | Value | Value | Value |

Elucidation of Mechanistic Enzymatic Degradation Pathways of Organophosphorus Compounds

The mechanistic pathways for the enzymatic degradation of organophosphorus compounds generally involve hydrolysis of the phosphate (B84403) ester bonds. Enzymes like organophosphorus hydrolase catalyze the nucleophilic attack of a water molecule on the phosphorus center, leading to the cleavage of the ester linkage and the formation of less toxic products.

The use of deuterated analogues like this compound would be crucial in elucidating these mechanisms. By tracking the fate of the deuterium (B1214612) labels in the degradation products, researchers can gain a deeper understanding of the reaction stereochemistry and the nature of the enzymatic transition state.

However, no studies have been found that specifically investigate the enzymatic degradation pathways of this compound. A table summarizing such findings would typically include:

| Enzyme | Substrate | Degradation Products Identified | Mechanistic Insights Gained from Deuterium Labeling |

| Data Not Available | This compound | - | - |

Development of Biosensors for Organophosphorus Compound Detection Based on Enzyme Inhibition/Activation

Biosensors for the detection of organophosphorus compounds often rely on the inhibition of enzymes like acetylcholinesterase. The presence of an organophosphate inhibitor leads to a decrease in enzyme activity, which can be measured through various transduction methods (e.g., electrochemical, optical).

While there is extensive research on the development of biosensors for various organophosphates, there is no specific information on the development or application of biosensors for the detection of this compound. The non-deuterated form, Diethyl Chlorophosphate, has been used as a simulant for nerve agents in the development of chemical sensors, but these are not typically enzyme-based biosensors.

A data table summarizing the performance of a hypothetical biosensor for this compound would look like this:

| Biosensor Type | Enzyme Used | Substrate | Limit of Detection (LOD) | Linear Range | Response Time |

| Data Not Available | Data Not Available | This compound | - | - | - |

Future Research Directions and Emerging Paradigms for Diethyl Chlorophosphate D10

Integration with Advanced Materials Science for Novel Sensing and Degradation Platforms

The integration of Diethyl Chlorophosphate-d10 with advanced materials is a burgeoning area of research with the potential to revolutionize sensing and degradation technologies for organophosphorus compounds (OPs). The stability imparted by deuterium (B1214612) substitution makes this compound an exceptional internal standard for analytical methods aimed at detecting and quantifying OPs in various matrices. nih.govlcms.czclearsynth.com

Recent advancements have seen the development of highly sensitive OP detection platforms utilizing functional materials such as fluorescent nanomaterials, molecularly imprinted polymers, and electrochemical sensors. nih.gov For instance, novel sensors based on carbon materials, including carbon dots and nanodiamonds, are being explored for their unique optical and electronic properties which are advantageous for sensing applications. mdpi.com The incorporation of this compound into these systems can enhance accuracy and reliability by correcting for matrix effects and variations in analytical procedures. lcms.cznist.gov

Furthermore, research into degradation platforms for OPs is increasingly focused on advanced materials like MXene-peptide composites and enzyme-functionalized nanoparticles. mdpi.comrsc.org In these studies, this compound can serve as a crucial mechanistic probe. By studying the kinetic isotope effect (KIE)—the change in reaction rate upon isotopic substitution—researchers can elucidate the intricate mechanisms of OP degradation. wikipedia.org The heavier deuterium atoms can alter bond vibrational frequencies, influencing reaction rates and providing invaluable insight into bond-breaking and bond-forming steps in catalytic degradation processes. rsc.orgacs.org This knowledge is paramount for designing more efficient and robust materials for the detoxification of hazardous organophosphorus agents.

Table 1: Advanced Materials for Organophosphate Sensing and Degradation

| Material Class | Sensing Application | Degradation Application | Potential Role of this compound |

|---|---|---|---|

| Carbon Nanomaterials | Electrochemical and optical sensors for high-sensitivity detection. mdpi.com | Catalytic support for degradation enzymes and nanocatalysts. researchgate.net | Internal standard for quantitative analysis; Mechanistic probe for degradation pathways. |

| Metal-Organic Frameworks (MOFs) | Selective adsorption and preconcentration of OPs for enhanced detection. | Catalytic sites for hydrolysis and oxidation of OPs. | Probe for studying diffusion and reaction kinetics within MOF pores. |

| Enzyme-Immobilized Nanoparticles | Biosensors with high specificity and rapid response times. mdpi.com | Biocatalytic degradation of OPs into less toxic products. mdpi.com | Substrate for studying enzyme kinetics and the impact of isotopic substitution on catalytic efficiency. |

High-Throughput Screening and Automated Synthesis of Deuterated Organophosphorus Libraries

The fields of drug discovery and materials science are increasingly relying on high-throughput screening (HTS) and automated synthesis to accelerate the discovery of novel compounds with desired properties. nih.govresearchgate.net Applying these methodologies to deuterated organophosphorus compounds, including derivatives of this compound, represents a significant leap forward.

The development of automated platforms for the synthesis of organophosphorus compounds is an active area of research. nih.govsciengine.comnih.govresearchgate.net These platforms can be adapted to create large, diverse libraries of deuterated OPs. Such libraries would be invaluable for screening for new compounds with tailored properties, such as enhanced stability or specific biological activity. The systematic deuteration of OP libraries could lead to the discovery of novel therapeutic agents, more effective pesticides with altered metabolic pathways, or new probes for chemical biology research.

High-throughput screening systems, often based on fluorescence or other optical signals, are being developed to rapidly assess the activity of enzymes that can degrade OPs. nih.govresearchgate.netacs.orgnih.gov A library of deuterated OPs, with this compound as a foundational member, could be screened against various enzymes to identify those with high catalytic efficiency and to study the effect of deuteration on enzyme-substrate interactions. This approach could accelerate the development of bioremediation agents for OP contamination.

Table 2: HTS and Automated Synthesis Workflow for Deuterated OPs

| Step | Description | Key Technologies | Desired Outcome |

|---|---|---|---|

| 1. Library Design | In silico design of a diverse library of deuterated organophosphorus compounds based on the this compound scaffold. | Molecular modeling software, combinatorial chemistry principles. | A virtual library of target molecules with predicted properties. |

| 2. Automated Synthesis | Robotic synthesis of the designed library in a multi-well plate format. sciengine.com | Automated liquid handlers, parallel synthesis reactors, solid-phase synthesis techniques. nih.gov | A physical library of purified deuterated OP compounds. |

| 3. High-Throughput Screening | Rapid screening of the library for desired activity (e.g., enzyme inhibition, catalytic degradation). acs.orgnih.gov | Fluorescence-activated cell sorting (FACS), microplate readers, acoustic liquid handling. | Identification of "hit" compounds with high activity. |

| 4. Data Analysis and Iteration | Analysis of screening data to identify structure-activity relationships and inform the design of the next generation of compounds. | Cheminformatics tools, machine learning algorithms. | Refined understanding of how deuteration influences activity, leading to optimized lead compounds. |

Advancements in In Silico Modeling for Predictive Deuterated Organophosphorus Chemistry

Computational chemistry and in silico modeling are becoming indispensable tools for understanding and predicting the behavior of chemical compounds. wellnessresources.comnih.gov For deuterated organophosphorus compounds like this compound, these approaches offer a powerful means to investigate properties that are difficult or costly to measure experimentally.

Future research will focus on developing and refining computational models that can accurately predict the effects of deuteration on the chemical and physical properties of OPs. This includes predicting changes in molecular stability, reaction kinetics, and spectroscopic signatures. alfa-chemistry.com Advanced computational models can simulate the pharmacokinetic and pharmacodynamic properties of deuterated drugs, which is a translatable concept to other deuterated bioactive molecules. alfa-chemistry.com

A particularly important area of advancement is the in silico prediction of kinetic isotope effects (KIEs). wikipedia.orgacs.org By accurately modeling the transition states of chemical reactions, such as hydrolysis, it is possible to predict how the substitution of hydrogen with deuterium will affect the reaction rate. acs.orgnih.govnih.govuoregon.edu These predictions can be used to validate experimentally observed KIEs and to gain a deeper understanding of reaction mechanisms at the molecular level. For this compound, this could lead to a more complete picture of its hydrolysis pathway and its interactions with biological targets like acetylcholinesterase. oup.comentomoljournal.commdpi.com

Furthermore, in silico methods can be used to build spectral databases for the identification of known and unknown organophosphorus compounds and their transformation products. nih.gov The inclusion of predicted spectra for deuterated compounds like this compound would greatly enhance the capabilities of these databases for environmental monitoring and metabolomics studies.

Table 3: In Silico Modeling Approaches for Deuterated Organophosphorus Chemistry

| Modeling Technique | Application for this compound | Predicted Outcome |

|---|---|---|

| Quantum Mechanics (QM) | Calculation of bond energies, vibrational frequencies, and transition state geometries. | Accurate prediction of kinetic isotope effects for hydrolysis and other reactions. acs.org |

| Molecular Dynamics (MD) Simulations | Simulation of the interaction of this compound with enzymes (e.g., acetylcholinesterase) or material surfaces. | Understanding of how deuteration affects binding affinity, conformational changes, and reaction dynamics within a complex environment. alfa-chemistry.commdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between the molecular structure of deuterated OPs and their biological activity or toxicity. | Prediction of the toxicological profile of novel deuterated OPs. |

| Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling | Simulating the absorption, distribution, metabolism, and excretion (ADME) of this compound and related compounds. | Prediction of in vivo behavior and optimization of properties for specific applications. alfa-chemistry.com |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Diethyl Chlorophosphate-d10 in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a fume hood to minimize inhalation exposure .

- Ventilation : Ensure mechanical ventilation or local exhaust to maintain airborne concentrations below exposure limits. Avoid open-air handling without containment .

- Storage : Store in tightly sealed, labeled containers at 2–8°C in a dry, well-ventilated area. Separate from oxidizing agents and heat sources to prevent decomposition .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent exothermic reactions .

Q. How is this compound synthesized, and what are its key isotopic purity considerations?

- Methodological Answer :

- Synthesis : Typically derived from deuterated ethanol (C2D5OH) reacting with phosphorus oxychloride (POCl3) under anhydrous conditions. The reaction requires controlled temperatures (0–5°C) to minimize side reactions .

- Isotopic Purity : Verify deuterium enrichment (≥99 atom% D) via mass spectrometry or NMR. Trace impurities (e.g., non-deuterated analogs) must be <1% to avoid interference in kinetic isotope effect studies .

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- LC-MS/MS : Quantify isotopic purity and detect degradation products using reverse-phase chromatography coupled with high-resolution mass spectrometry .

- FTIR and NMR : Confirm structural integrity via P=O stretching bands (~1280 cm⁻¹ in FTIR) and ³¹P NMR chemical shifts (δ ~3–5 ppm) .

Advanced Research Questions

Q. How can this compound be integrated into isotope-tracing studies for protein interaction mapping?

- Methodological Answer :

- Probe Design : Incorporate the deuterated compound into photoaffinity probes for covalent crosslinking with target proteins. Ensure probe stability by testing reactivity in buffer systems (pH 7–9) .

- Mass Spectrometry Workflow : Use LC-MS/MS with SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to distinguish endogenous vs. probe-labeled proteins. Data analysis tools like MaxQuant can quantify deuterium-specific signatures .

Q. What experimental strategies address discrepancies in deuterium retention during long-term stability studies?

- Methodological Answer :

- Accelerated Degradation Testing : Store samples at 40°C/75% RH for 4 weeks and monitor deuterium loss via isotopic ratio mass spectrometry (IRMS). Adjust storage conditions if >5% deuterium exchange occurs .

- Buffer Compatibility : Avoid aqueous buffers with nucleophiles (e.g., amines) that may displace the chlorophosphate group. Use deuterated solvents (e.g., D2O) to minimize proton exchange .

Q. How can researchers validate the specificity of this compound in kinase inhibition assays?

- Methodological Answer :

- Competitive Binding Assays : Co-incubate with non-deuterated Diethyl Chlorophosphate to assess isotopic effects on IC50 values. A ≥2-fold difference suggests deuterium-specific binding .

- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target kinases in deuterated vs. non-deuterated conditions using Western blot or proteomics .

Q. What are the best practices for interpreting conflicting spectral data in deuterated compound analysis?

- Methodological Answer :

- Spectral Deconvolution : Use software tools (e.g., MestReNova) to separate overlapping ¹H and ²H signals in NMR. Confirm assignments with 2D-COSY experiments .

- Cross-Validation : Compare results across multiple techniques (e.g., Raman spectroscopy for vibrational modes vs. MS for isotopic patterns) to resolve ambiguities .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.